Butyl nonyl phthalate CAS 3461-31-2 properties
Butyl nonyl phthalate CAS 3461-31-2 properties
Topic: Butyl Nonyl Phthalate (CAS 3461-31-2): Technical Profile & Analytical Guide Content Type: In-Depth Technical Guide Audience: Researchers, Application Scientists, Drug Development Professionals
Butyl Nonyl Phthalate (BNP) , identified by CAS 3461-31-2 , is an asymmetric phthalate ester used primarily as a plasticizer in specialized polymer applications and as an analytical standard in Extractables & Leachables (E&L) studies. Unlike its symmetric counterparts—Dibutyl Phthalate (DBP) and Dinonyl Phthalate (DNP)—BNP represents a specific structural subclass often formed during the processing of mixed-alcohol feedstocks or intentionally synthesized to tune the rheological properties of PVC and elastomers.
For drug development professionals, BNP is a "bad actor" candidate in container closure system (CCS) screening. Its presence typically indicates migration from packaging materials (gaskets, tubing, or labels). This guide provides a definitive technical reference for synthesizing, detecting, and assessing the risk of BNP, moving beyond generic phthalate data to specific, actionable protocols.
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE
BNP is a diester of phthalic acid (1,2-benzenedicarboxylic acid) with one butyl chain and one nonyl chain. The "nonyl" group in industrial contexts is often a mixture of branched isomers (e.g., 3,5,5-trimethylhexyl), but for high-purity analytical standards, the n-nonyl isomer is the reference point.
Table 1: Physicochemical Properties of Butyl Nonyl Phthalate
| Property | Value / Description | Context for Analysis |
| Chemical Name | 1,2-Benzenedicarboxylic acid, butyl nonyl ester | IUPAC nomenclature |
| CAS Number | 3461-31-2 | Unique identifier |
| Molecular Formula | C₂₁H₃₂O₄ | — |
| Molecular Weight | 348.48 g/mol | Key for MS detection (Parent Ion) |
| Appearance | Colorless to pale yellow oily liquid | Viscous, low volatility |
| Boiling Point | ~375–385 °C (Estimated) | Elutes between DBP (340°C) and DNP (413°C) |
| Density | ~0.98–1.02 g/cm³ | Less dense than water |
| Solubility | < 0.1 mg/L in Water; Soluble in Acetonitrile, Hexane, DCM | Lipophilic; requires organic extraction |
| LogP (Octanol/Water) | ~7.5 (Estimated) | High bioaccumulation potential |
PART 3: SYNTHESIS & MANUFACTURING[6]
For analytical standards, relying on industrial "mixed streams" is insufficient due to isomeric variance. A Stepwise Asymmetric Synthesis is required to guarantee the specific n-butyl n-nonyl structure.
3.1. Synthesis Logic: The Controlled Stepwise Approach
Direct esterification of phthalic anhydride with a mix of butanol and nonanol yields a statistical mixture (1:2:1 ratio of DBP:BNP:DNP), which is difficult to separate. The preferred laboratory method uses a sequential addition strategy or a monosodium phthalate intermediate.
3.2. Synthesis Workflow Diagram
Caption: Figure 1. Controlled synthesis pathway via mono-ester intermediate to minimize symmetric byproducts.
3.3. Experimental Protocol: High-Purity Synthesis
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Mono-Ester Formation: Dissolve Phthalic Anhydride (14.8 g, 0.1 mol) in n-butanol (30 mL). Heat to reflux (118°C) for 2 hours. The anhydride ring opens to form Mono-butyl phthalate. Evaporate excess butanol under vacuum.
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Second Esterification: Redissolve the residue in Toluene (100 mL). Add n-nonanol (15.8 g, 0.11 mol) and p-toluenesulfonic acid (0.5 g).
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Dehydration: Attach a Dean-Stark trap. Reflux until theoretical water (1.8 mL) is collected (approx. 4-6 hours).
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Work-up: Wash toluene layer with 5% NaHCO₃ (2x) to remove unreacted acid, then Brine (1x). Dry over MgSO₄.
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Purification: Remove toluene via rotary evaporation. Purify the resulting oil via vacuum distillation (0.1 mmHg) or flash chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to isolate CAS 3461-31-2 from trace DBP/DNP.
PART 4: ANALYTICAL CHARACTERIZATION (GC-MS)
Detecting BNP in drug products requires distinguishing it from the ubiquitous DBP and DEHP. Mass spectrometry is the gold standard.
4.1. Mass Spectral Fragmentation Logic
Phthalates exhibit a characteristic fragmentation pattern.
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Base Peak (m/z 149): Protonated phthalic anhydride [C₈H₅O₃]⁺. Present in almost all phthalates.
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Differentiation: You must look for the Molecular Ion (M⁺) or the [M - Alkoxy]⁺ ions.
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M⁺: 348 (Often weak in EI).
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[M - OC₄H₉]⁺: Loss of butoxy group → m/z 275.
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[M - OC₉H₁₉]⁺: Loss of nonyloxy group → m/z 205.
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4.2. MS Fragmentation Diagram
Caption: Figure 2. EI-MS Fragmentation pathway. m/z 275 and 205 are diagnostic for the asymmetric butyl-nonyl structure.
4.3. Validated GC-MS Method Parameters
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Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).
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Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
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Inlet: Splitless @ 280°C.
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Oven Program:
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Start: 60°C (hold 1 min).
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Ramp 1: 20°C/min to 220°C.
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Ramp 2: 5°C/min to 320°C (hold 5 min).
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Retention Time: BNP will elute after DBP and before DNP.
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SIM Mode Targets: Monitor m/z 149 (Quant), 275 (Qual), and 205 (Qual).
PART 5: TOXICOLOGY & DRUG SAFETY ASSESSMENT
In the context of pharmaceutical development, BNP is treated as a leachable impurity . Since specific toxicological data for the asymmetric CAS 3461-31-2 is limited compared to DEHP, safety limits are derived using a Read-Across approach.
5.1. The Read-Across Strategy
Toxicology for BNP is bracketed by its homologs:
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Dibutyl Phthalate (DBP): Well-characterized reproductive toxicant.
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Dinonyl Phthalate (DNP): Lower toxicity due to lower bioavailability (high MW).
Risk Assumption: Regulatory bodies (FDA/EMA) typically assume the toxicity of the asymmetric ester is comparable to the more toxic short-chain analog (DBP) unless data proves otherwise.
5.2. Permitted Daily Exposure (PDE) Calculation
To determine the safety limit in a drug product:
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Source NOAEL: Use DBP NOAEL for reproductive toxicity (approx. 2 mg/kg/day in sensitive studies).
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Safety Factors (F): Standard ICH Q3C/Q3D factors apply (typically totaling 100-1000x depending on study duration).
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Result: A conservative PDE for BNP is often set in the range of 20–50 µ g/day for chronic exposure, aligning with DBP restrictions.
5.3. Regulatory Status[1]
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REACH (EU): Phthalates with backbone C3-C6 are Substances of Very High Concern (SVHC). BNP (C4/C9) contains a C4 chain, triggering scrutiny under entries for "branched and linear phthalates."
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USP <1663>: Listed as a potential extractable from PVC tubing and vinyl gaskets.
PART 6: REFERENCES
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77007, 1,2-Benzenedicarboxylic acid, 1-butyl 2-nonyl ester. Retrieved from [Link]
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U.S. Pharmacopeial Convention (2023). USP General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. Rockville, MD.
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European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation (Phthalates). Retrieved from [Link]
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Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Reference for Phthalate Fragmentation Mechanisms).
